1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one
Overview
Description
1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one is a chemical compound with the molecular formula C9H10N2OS and a molecular weight of 194.25 g/mol . This compound is part of the thienopyrazole family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with thiophene derivatives in the presence of a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one can be compared with other thienopyrazole derivatives such as:
1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: This compound shares a similar core structure but has different functional groups, leading to distinct chemical and biological properties.
1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-yl-methanol: Another related compound with variations in its substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
1-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-5-7-4-8(6(2)12)13-9(7)11(3)10-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDLANZRAQWTFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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